2-Bromo-N-cyclopropyl-N-methylacetamide
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Overview
Description
2-Bromo-N-cyclopropyl-N-methylacetamide is an organic compound with the molecular formula C6H10BrNO and a molecular weight of 192.06 g/mol . It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methylacetamide moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclopropyl-N-methylacetamide typically involves the bromination of N-cyclopropyl-N-methylacetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-cyclopropyl-N-methylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can lead to the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides.
Reduction: Formation of N-cyclopropyl-N-methylacetamide.
Oxidation: Formation of carboxylic acids or amides.
Scientific Research Applications
2-Bromo-N-cyclopropyl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclopropyl-N-methylacetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The cyclopropyl and methylacetamide groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylacetamide: Lacks the cyclopropyl group, making it less sterically hindered.
N-Cyclopropyl-N-methylacetamide: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Bromoacetamide: Lacks both the cyclopropyl and methyl groups, making it a simpler molecule with different reactivity.
Uniqueness
2-Bromo-N-cyclopropyl-N-methylacetamide is unique due to the presence of both the cyclopropyl and bromine groups, which impart distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLORJRCZILIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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